![molecular formula C9H11ClN2O2 B1409111 3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester CAS No. 1521263-36-4](/img/structure/B1409111.png)
3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester
Overview
Description
3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester is an organic compound with a molecular structure that includes a chloro-substituted pyrazine ring and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3-(6-Chloro-pyrazin-2-yl)-propionic acid.
Reduction: 3-(6-Chloro-pyrazin-2-yl)-propanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The chloro group on the pyrazine ring can participate in hydrogen bonding and van der Waals interactions with target proteins or enzymes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-pyrazin-2-yl)-benzoic acid
- 3-(6-Chloro-pyrazin-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester is unique due to its specific combination of a chloro-substituted pyrazine ring and an ethyl ester group. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Biological Activity
3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by a chloro-substituted pyrazine ring and an ethyl ester functional group, is being investigated for its roles in medicinal chemistry, particularly in the development of new therapeutic agents.
- Molecular Formula: C₉H₈ClN₃O₂
- Molecular Weight: 215.63 g/mol
- CAS Number: 1521263-36-4
The compound is synthesized through the reaction of 6-chloropyrazine-2-carboxylic acid with ethyl bromoacetate, typically using potassium carbonate as a base in dimethylformamide (DMF) under reflux conditions. This method allows for the efficient production of the ester, which can then be purified via recrystallization or chromatography .
The biological activity of this compound is thought to involve its interactions with various biomolecular targets. The chloro group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the ester can hydrolyze to release the active carboxylic acid form, which may further interact with enzymes or receptors involved in disease pathways .
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity essential for bacterial growth .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. In particular, it has been evaluated for its cytotoxic effects on various cancer cell lines, including Hep G2 (liver cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is emerging evidence of anti-inflammatory effects associated with pyrazine derivatives. Compounds structurally similar to this compound have shown promise in reducing inflammation in animal models of arthritis and other inflammatory diseases .
Case Studies
Properties
IUPAC Name |
ethyl 3-(6-chloropyrazin-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-9(13)4-3-7-5-11-6-8(10)12-7/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFXEAFIENOHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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